4-Methyl-1,5-naphthyridin-2-amine
Overview
Description
4-Methyl-1,5-naphthyridin-2-amine is a chemical compound with the CAS Number: 1820640-43-4 . It has a molecular weight of 159.19 . The IUPAC name for this compound is 4-methyl-1,5-naphthyridin-2-amine . The InChI code for this compound is 1S/C9H9N3/c1-6-5-8(10)12-7-3-2-4-11-9(6)7/h2-5H,1H3,(H2,10,12) .
Synthesis Analysis
The synthesis and reactivity of 1,5-naphthyridine derivatives have been studied extensively . These heterocycles are significant in the field of medicinal chemistry due to their diverse biological activities . The synthesis strategies include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis
The molecular structure of 4-Methyl-1,5-naphthyridin-2-amine consists of a naphthyridine core with a methyl group attached at the 4th position and an amine group at the 2nd position . Naphthyridine is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis
1,5-Naphthyridines, including 4-Methyl-1,5-naphthyridin-2-amine, exhibit a variety of reactivities. They can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and allow modification of side chains .Physical And Chemical Properties Analysis
4-Methyl-1,5-naphthyridin-2-amine is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
1,5-Naphthyridines have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . They are used in synthetic organic chemistry and have versatile applications . Here are some general applications of 1,5-naphthyridines:
- Medicinal Chemistry : 1,5-Naphthyridines are known to exhibit a wide range of biological activities. For example, it was reported that pyronaridine I, a fused 1,5-naphthyridine, has high activity against Plasmodium falciparum and Plasmodium vivax .
- Synthetic Organic Chemistry : 1,5-Naphthyridines are used in various synthetic protocols for the construction of heterocyclic compounds. Classical synthetic protocols used for the construction of the main 1,5-naphthyridine scaffold include Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder .
- Metal Complexes Formation : 1,5-Naphthyridines are used as ligands for the formation of metal complexes .
Future Directions
The future directions of research on 4-Methyl-1,5-naphthyridin-2-amine and related compounds could involve further exploration of their synthesis, reactivity, and applications . Given their significance in medicinal chemistry and their diverse biological activities, these compounds are likely to continue to be a focus of research .
properties
IUPAC Name |
4-methyl-1,5-naphthyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-5-8(10)12-7-3-2-4-11-9(6)7/h2-5H,1H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHWPJIVPMKZBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1N=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,5-naphthyridin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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